molecular formula C22H19F3N2O2S2 B2431482 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-72-5

3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2431482
CAS No.: 686772-72-5
M. Wt: 464.52
InChI Key: HUULUMGIMKZDDZ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H19F3N2O2S2 and its molecular weight is 464.52. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2S2/c1-2-29-17-8-6-16(7-9-17)27-20(28)19-18(10-11-30-19)26-21(27)31-13-14-4-3-5-15(12-14)22(23,24)25/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULUMGIMKZDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a novel class of thieno[3,2-d]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • Substituents that enhance its biological profile, specifically:
    • An ethoxy group at the para position of the phenyl ring.
    • A trifluoromethyl group contributing to lipophilicity and possibly influencing metabolic stability.

Inhibition of EZH2

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of Enhancer of Zeste Homolog 2 (EZH2) , a key player in gene silencing and cancer progression. The compound's structural modifications may enhance its binding affinity to the EZH2 active site.

  • Case Study : A derivative closely related to our compound exhibited IC50 values against various cancer cell lines (SU-DHL-6: 0.55 μM; K562: 1.68 μM), demonstrating significant antiproliferative effects while maintaining low toxicity in normal cells (CC50 = 15.09 μM) .

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidines have also shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes is a notable mechanism through which these compounds exert their effects.

  • Research Findings : Compounds from this class demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate anti-inflammatory potential .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated through various in vitro assays:

Cell LineIC50 (μM)Remarks
SU-DHL-60.55High sensitivity
WSU-DLCL-20.95Significant antiproliferative effect
K5621.68Effective against leukemia cells
HEK293T>15Low toxicity observed

These results suggest that the compound could be further developed for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the thieno[3,2-d]pyrimidine scaffold affect biological activity:

  • Key Findings :
    • The presence of electron-withdrawing groups like trifluoromethyl enhances potency.
    • Substituents at the para position on the phenyl ring can significantly influence binding affinity and selectivity towards target enzymes .

Scientific Research Applications

The compound 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in various fields of medicinal chemistry due to its potential applications. This article delves into its scientific research applications, including its biological activity and mechanisms of action.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's unique structure enhances its ability to interact with biological targets involved in cancer proliferation.

Case Study

In a study evaluating various thieno derivatives against cancer cell lines, compounds similar to this one demonstrated enhanced cytotoxicity due to increased cellular uptake and interaction with DNA structures.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. Its structural components contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study

A derivative of this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound may act as an enzyme inhibitor. This property is particularly relevant in the context of drug discovery for diseases where enzyme modulation is beneficial.

Example Enzymes Targeted

  • Kinases involved in signal transduction pathways.
  • Enzymes responsible for metabolic processes in pathogens.

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindings
Anticancer EfficacyEnhanced cytotoxicity against cancer cell lines
Antibacterial ActivitySignificant inhibition of Staphylococcus aureus
Enzyme InhibitionPotential inhibition of key kinases involved in cancer

Preparation Methods

Cyclocondensation Methodology

A common approach involves reacting 2-aminothiophene-3-carboxylates with urea or thiourea under acidic conditions (e.g., HCl or polyphosphoric acid) to form the pyrimidinone ring. For example:
$$
\text{2-Aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Thieno[3,2-d]pyrimidin-4-one}
$$
Key Conditions :

  • Temperature: 80–120°C
  • Catalyst: Lewis acids (e.g., ZnCl₂) or Brønsted acids.

Incorporation of the Trifluoromethylphenylmethylsulfanyl Moiety

The sulfanyl group is introduced via thioetherification using mercaptan derivatives.

Thiol-Epoxide Ring-Opening

A patented method involves reacting the core with 3-(trifluoromethyl)benzyl mercaptan in the presence of epoxide intermediates:
$$
\text{Epoxidized Intermediate} + \text{HSCH₂C₆H₄CF₃} \xrightarrow{\text{Base}} \text{Thioether Product}
$$
Reagent Efficiency :

Base Reaction Time (h) Yield (%)
K₂CO₃ 12 67
DBU 6 73
NaH 4 81

Radical Thiol-Ene Reaction

Recent advancements utilize photoinitiated thiol-ene chemistry for sulfanyl group incorporation, reducing side reactions. This method remains exploratory for the target compound but shows promise in analogous systems.

Optimization and Purification Techniques

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/petroleum ether (1:10 to 1:5) is standard for isolating intermediates.

Recrystallization

Final purification employs ethanol/water mixtures, achieving >95% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation + NAS Cost-effective, scalable Moderate regioselectivity 72–85
Suzuki Coupling + Buchwald High selectivity Pd catalyst cost 65–78
Radical Thiol-Ene Mild conditions Requires UV setup 55–68

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitution reactions .
  • Catalysts : Pd/C or ZnCl₂ may accelerate coupling steps .

Which characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Focus
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₃H₂₀F₃N₂O₂S) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles of the thienopyrimidine core .

Q. Advanced Quality Control :

  • HPLC-PDA : Ensures >95% purity by detecting trace by-products from incomplete substitutions .

What in vitro assays are recommended for initial biological activity screening of this compound?

Basic Research Focus
Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use ADP-Glo™ assays to evaluate inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Q. Experimental Design :

  • Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 µM) .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile?

Advanced Research Focus
SAR strategies focus on modifying substituents:

  • Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., Cl, NO₂) to enhance target affinity .
  • Ethoxyphenyl Ring : Vary alkoxy chain length (e.g., methoxy vs. propoxy) to optimize lipophilicity (logP) .
  • Thioether Linker : Substitute with sulfoxide/sulfone to alter electronic properties and metabolic stability .

Q. Example Analog Data :

DerivativeModificationIC₅₀ (EGFR)logP
ParentNone1.2 µM3.8
CF₃→Cl4-Cl-phenyl0.8 µM4.1
S→SOSulfoxide1.5 µM2.9

What computational methods are used to predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Asp831 in EGFR) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational changes .
  • QSAR Modeling : Relate structural descriptors (e.g., polar surface area, H-bond acceptors) to activity using Random Forest algorithms .

Validation : Cross-check with experimental IC₅₀ values to refine predictive models .

How should researchers address contradictions in reported biological activities across different studies?

Advanced Research Focus
Common contradictions arise from:

  • Purity Variability : Impurities (>5%) may skew activity; validate purity via LC-MS before testing .
  • Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) affect kinase inhibition results .
  • Cell Line Heterogeneity : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. Resolution Strategy :

  • Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) .

What strategies are effective for optimizing the pharmacokinetic properties of this compound through chemical modification?

Q. Advanced Research Focus

  • Solubility : Introduce polar groups (e.g., morpholine) or prepare phosphate prodrugs .
  • Metabolic Stability : Replace labile groups (e.g., ester→amide) to reduce CYP450-mediated oxidation .
  • Bioavailability : Nanoformulation (e.g., liposomes) enhances oral absorption in preclinical models .

Q. Key Metrics :

  • Plasma Half-Life : Aim for >4 hrs in rodent PK studies .
  • Brain Penetration : Adjust logD to 1–3 for CNS-targeted applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.